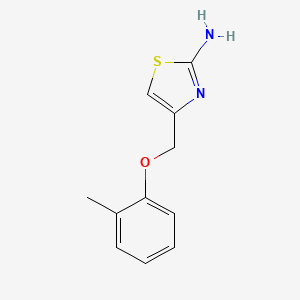

(2,3-dimethylcyclohexyl)urea

Vue d'ensemble

Description

“(2,3-dimethylcyclohexyl)urea” is a chemical compound with the CAS Number: 953807-02-8 . It is used in various applications in fields like organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of N-substituted ureas, such as “this compound”, can be achieved by a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another approach involves the reaction of two amines of different structures and basicities with 1,1’-carbonyldiimidazole (CDI), an analog of phosgene in the synthesis of ureas .Chemical Reactions Analysis

Urea undergoes various reactions. For instance, urea alcoholysis is a reversible reaction generating alkyl carbamate and ammonia as products . The selective catalytic reduction technique for automotive applications depends on ammonia production from a urea–water solution via thermolysis and hydrolysis .Physical And Chemical Properties Analysis

Urea is a hygroscopic molecule (capable of absorbing water) present in the epidermis as a component of the natural moisturizing factor (NMF) and is essential for the adequate hydration and integrity of the stratum corneum .Applications De Recherche Scientifique

(2,3-dimethylcyclohexyl)urea is used in a variety of scientific research applications, as it is a versatile compound with a wide range of properties. This compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a catalyst in chemical reactions, such as the hydrolysis of esters and amides. This compound is also used as a stabilizing agent in enzyme reactions and as a solubilizing agent for proteins.

Mécanisme D'action

The mechanism of action of (2,3-dimethylcyclohexyl)urea is not fully understood. However, it is believed that the cyclic urea structure of this compound is responsible for its reactivity and its ability to act as a ligand in coordination chemistry. The cyclic urea structure of this compound is also believed to be responsible for its ability to act as a stabilizing agent in enzyme reactions and as a solubilizing agent for proteins.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound has the ability to increase the solubility of proteins and other biomolecules, which can have beneficial effects on biochemical and physiological processes. Additionally, this compound is believed to have the ability to modulate the activity of certain enzymes, which can have beneficial effects on biochemical and physiological processes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (2,3-dimethylcyclohexyl)urea in lab experiments include its low cost, its wide range of properties, and its ability to increase the solubility of proteins and other biomolecules. The limitations of using this compound in lab experiments include its potential to interfere with certain biochemical and physiological processes, its potential to cause toxicity in certain organisms, and its potential to cause adverse reactions in certain organisms.

Orientations Futures

For (2,3-dimethylcyclohexyl)urea include further research into its mechanism of action, its potential to modulate the activity of certain enzymes, and its potential to cause toxicity in certain organisms. Additionally, further research into the potential therapeutic applications of this compound, such as its potential to increase the solubility of proteins and other biomolecules, is needed. Finally, further research into the potential adverse effects of this compound, such as its potential to cause adverse reactions in certain organisms, is needed.

Méthodes De Synthèse

(2,3-dimethylcyclohexyl)urea can be synthesized by reacting an amine with an isocyanate. The reaction is catalyzed by a tertiary amine, such as triethylamine. The reaction is typically carried out in a polar solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at room temperature, but can also be carried out at elevated temperatures. The reaction is typically complete within a few hours.

Propriétés

IUPAC Name |

(2,3-dimethylcyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h6-8H,3-5H2,1-2H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDAOVXMPOTUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306864 | |

| Record name | N-(2,3-Dimethylcyclohexyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

953807-02-8 | |

| Record name | N-(2,3-Dimethylcyclohexyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953807-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dimethylcyclohexyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)

![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)

![2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B6144607.png)

amine, oxalic acid](/img/structure/B6144613.png)

![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)